

Application Notes and Protocols for Tris(trimethylsilyl)methane in Organic Synthesis

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Compound of Interest

Compound Name: *Tris(trimethylsilyl)methane*

Cat. No.: B092476

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Introduction

Tris(trimethylsilyl)methane, often abbreviated as TTM, is a versatile organosilicon compound with the chemical formula $((\text{CH}_3)_3\text{Si})_3\text{CH}$.^[1] Its unique structure, featuring a central carbon atom bonded to three bulky trimethylsilyl groups, imparts distinct reactivity that makes it a valuable reagent in modern organic synthesis. These application notes provide a comprehensive guide to the use of **Tris(trimethylsilyl)methane** in several key chemical transformations, including radical reductions, hydrosilylation reactions, and as a precursor to the bulky nucleophile, Tris(trimethylsilyl)methyl lithium, for Peterson olefination.

Physical and Chemical Properties

Tris(trimethylsilyl)methane is a colorless liquid that is highly soluble in common hydrocarbon solvents.^[1] Key physical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₂₈ Si ₃	[1][2][3]
Molecular Weight	232.59 g/mol	[2]
Boiling Point	55-56 °C at 2 mmHg	[2]
Density	0.827 g/mL at 25 °C	[2]
Refractive Index	n ₂₀ /D 1.464	[2]

Safety Precautions

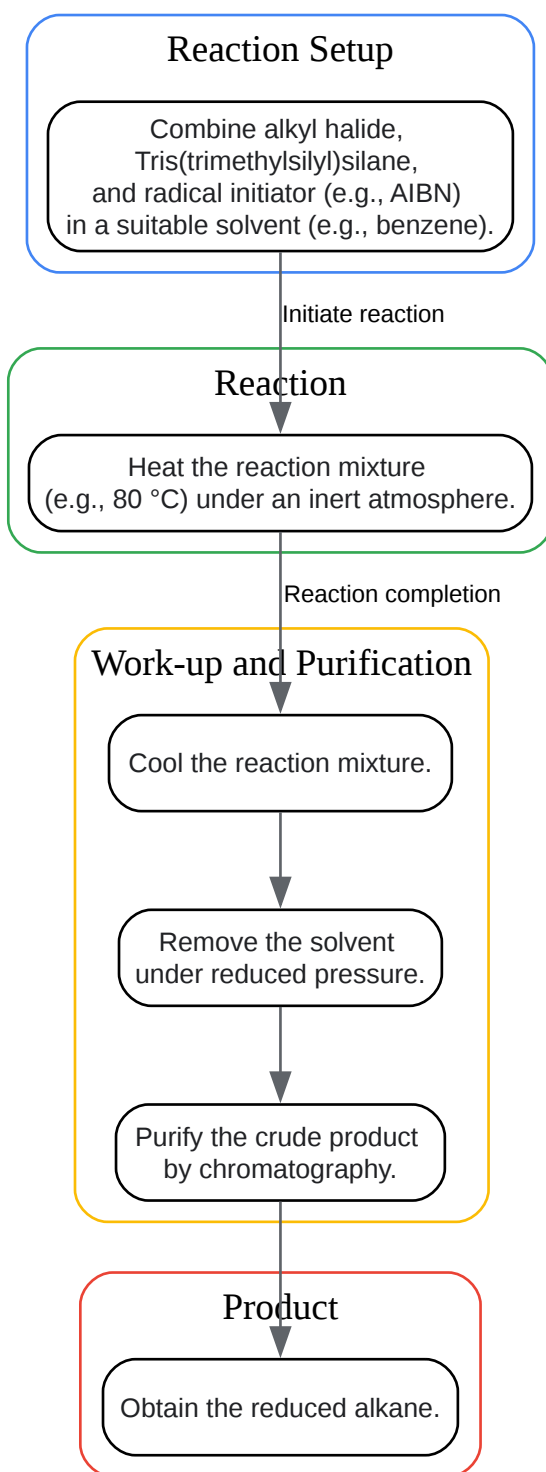
Tris(trimethylsilyl)methane is a combustible liquid and can cause skin and serious eye irritation. It may also cause respiratory irritation.[2] It is essential to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with heat, sparks, and open flames. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Key Applications and Experimental Protocols

Radical-Mediated Reduction of Alkyl Halides

Tris(trimethylsilyl)silane ((Me₃Si)₃SiH), a related compound, is a well-established radical-based reducing agent, often used as a less toxic alternative to organotin hydrides like tributyltin hydride.[4][5] **Tris(trimethylsilyl)methane** itself is not a direct hydrogen donor for radical reductions in the same manner as the silane; however, its derivatives and related silicon hydrides are central to these transformations. The general mechanism involves the generation of a silyl radical which then partakes in a radical chain reaction to reduce the alkyl halide.

Experimental Workflow: Radical Reduction of an Alkyl Halide



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Caption: Workflow for the radical reduction of an alkyl halide.

Detailed Protocol: Radical Reduction of Adamantyl Bromide^[6]

This protocol describes the alkylation of a heteroaromatic base using an alkyl halide in the presence of Tris(trimethylsilyl)silane, which proceeds via a radical mechanism.

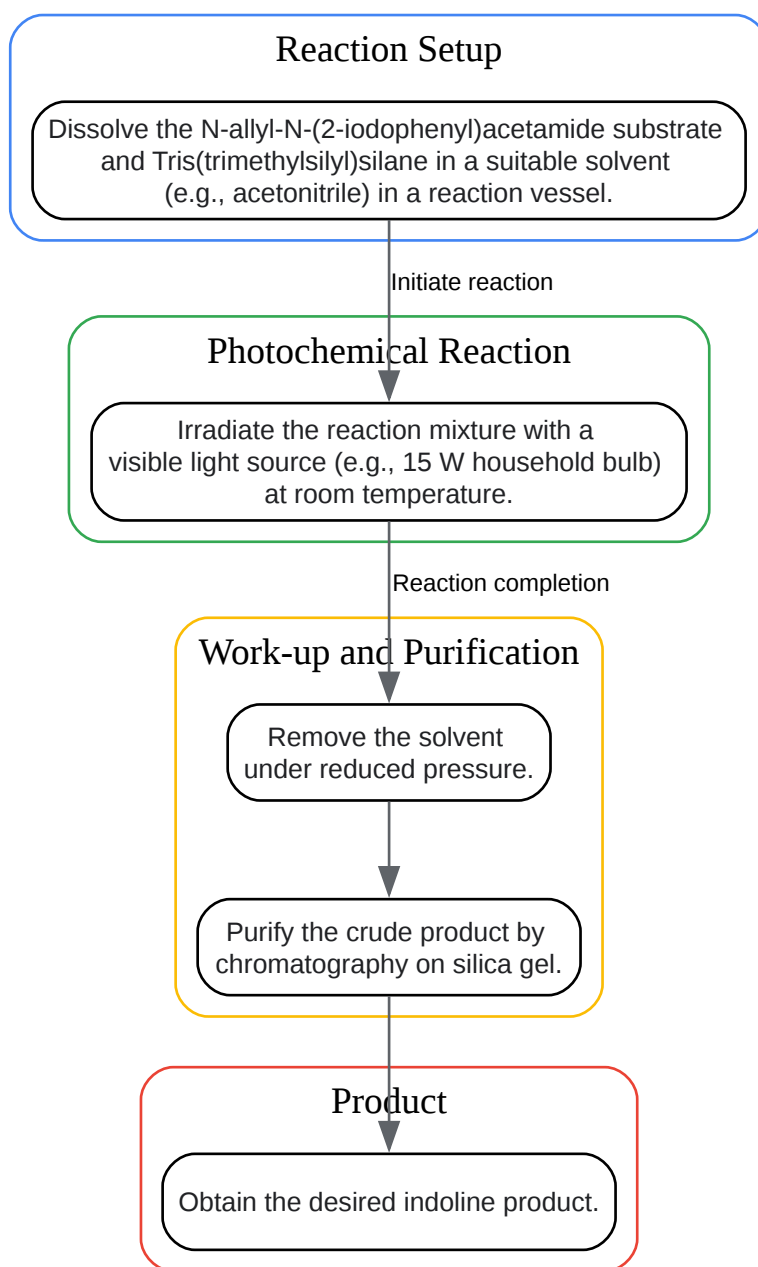
- **Reaction Setup:** In a reaction vessel, combine adamantyl bromide (0.5 mmol), lepidinium salt (2.5 mmol), Tris(trimethylsilyl)silane (1.0 mmol), and azobisisobutyronitrile (AIBN) (1.0 mmol) in benzene (6 mL).
- **Reaction Conditions:** Heat the solution at 80 °C for 14 hours under an argon atmosphere.
- **Work-up:** After the reaction, cool the mixture and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO_3).
- **Purification:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and remove the solvent under reduced pressure. Purify the residue by silica gel chromatography to yield the alkylated product.

Substrate	Product	Yield (%)
Adamantyl Bromide	2-(1-adamantyl)-4-methylquinoline	90

Visible-Light-Mediated Synthesis of Indolines

A modern application of tris(trimethylsilyl)silane involves its use in visible-light-promoted intramolecular reductive cyclization to synthesize valuable nitrogen-containing heterocycles like indolines. This metal- and additive-free photochemical process is efficient and tolerates a wide range of functional groups.^[7]

Experimental Workflow: Visible-Light Synthesis of Indolines



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Caption: Workflow for the visible-light-mediated synthesis of indolines.

Detailed Protocol: Synthesis of a Functionalized Indoline

- **Reaction Setup:** In a suitable reaction vessel, dissolve the N-allyl-N-(2-iodophenyl)acetamide substrate and Tris(trimethylsilyl)silane in acetonitrile.

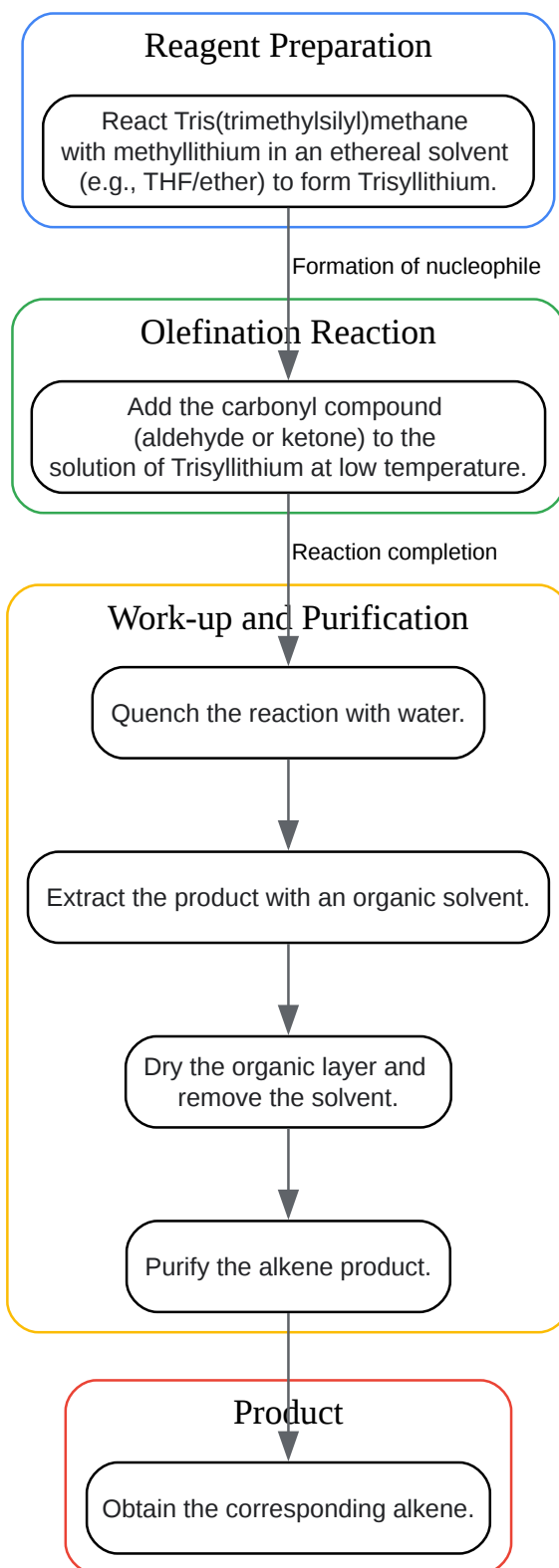
- Reaction Conditions: Irradiate the solution with a 15 W household light bulb at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up: Upon completion, remove the solvent under reduced pressure.
- Purification: Purify the resulting crude product by column chromatography on silica gel to afford the desired indoline.

Substrate	Product	Yield (%)
N-allyl-N-(2-iodophenyl)acetamide	Corresponding Indoline	87 (on a 5 mmol scale)

Preparation and Use of Tris(trimethylsilyl)methylolithium (Trisyllithium) for Peterson Olefination

Tris(trimethylsilyl)methane can be readily deprotonated by a strong base, such as methylolithium, to form Tris(trimethylsilyl)methylolithium, also known as trisyllithium.^[1] This bulky organolithium reagent is a valuable tool in organic synthesis, particularly for the Peterson olefination reaction, which provides a method for the synthesis of alkenes from carbonyl compounds.

Experimental Workflow: Peterson Olefination



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Caption: Workflow for the Peterson olefination using Trisyllithium.

Detailed Protocol: Synthesis of an Allene Derivative[8]

This protocol details the reaction of trisyllithium with allyl bromide, which follows a similar principle to the Peterson olefination in terms of nucleophilic attack by the bulky organolithium reagent.

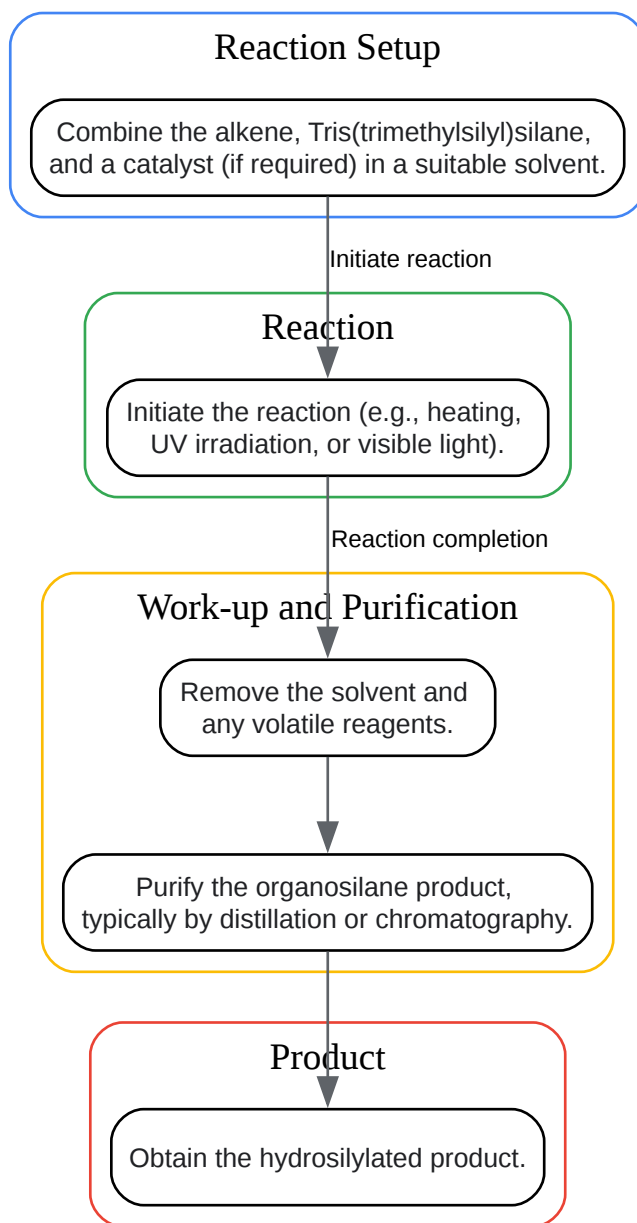
- **Preparation of Trisyllithium:** React a solution of **Tris(trimethylsilyl)methane** (10.5 g, 25.1 mmol) with methyllithium (generated from methyl iodide (4.1 g, 29.1 mmol) and lithium (0.4 g, 57.1 mmol)) in diethyl ether (50 mL).
- **Reaction with Electrophile:** To the resulting solution of trisyllithium, add a solution of allyl bromide (6 g, 49.6 mmol) in THF (10 mL) dropwise with stirring at 0 °C. Stir the mixture at the same temperature for 3 hours.
- **Work-up:** Pour the solution into ice and extract with diethyl ether. Dry the ethereal solution with anhydrous sodium sulfate (Na₂SO₄).
- **Purification:** After evaporation of the ether, recrystallize the solid residue from ethanol to give the product.

Electrophile	Product	Yield (%)
Allyl Bromide	(Me ₃ Si) ₃ C-CH ₂ -CH=CH ₂	72

Hydrosilylation of Alkenes

Tris(trimethylsilyl)silane is also employed in the hydrosilylation of alkenes, a reaction that involves the addition of a Si-H bond across a carbon-carbon double bond. This process is a powerful method for the synthesis of organosilanes. Recent advancements have demonstrated that this transformation can be initiated by visible light.[9]

Experimental Workflow: Hydrosilylation of Alkenes



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Caption: General workflow for the hydrosilylation of an alkene.

Quantitative Data for Hydrosulfonylation of Alkenes^[10]

The following table presents data for a related reaction, the hydrosulfonylation of alkenes, which also utilizes Tris(trimethylsilyl)silane under visible light irradiation.

Alkene	Sulfonyl Chloride	Product Yield (%)
Styrene	Methanesulfonyl chloride	95
4-Methylstyrene	Methanesulfonyl chloride	92
4-Chlorostyrene	Methanesulfonyl chloride	88
1-Octene	Methanesulfonyl chloride	75

Conclusion

Tris(trimethylsilyl)methane and its related silane derivatives are powerful reagents in organic synthesis, offering versatile applications in radical reductions, olefination reactions, and hydrosilylations. The protocols and data presented in these application notes provide a detailed guide for researchers to effectively utilize these compounds in their synthetic endeavors. As with all chemical procedures, it is crucial to adhere to strict safety protocols and to consult the relevant literature for specific substrate and reaction optimization.

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